molecular formula C7H9BrClNS B13026771 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl

Cat. No.: B13026771
M. Wt: 254.58 g/mol
InChI Key: XPJKLGJPQWIJIT-UHFFFAOYSA-N
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Description

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine HCl is a brominated derivative of the tetrahydrothienopyridine scaffold, a structural motif prevalent in pharmacologically active compounds. The molecule features a bicyclic system comprising a thiophene ring fused to a partially saturated pyridine ring ([3,4-c] annulation), with a bromine atom at the 1-position and a hydrochloride salt form. This compound is of interest due to its structural similarity to antiplatelet agents like clopidogrel and ticlopidine, which share the tetrahydrothienopyridine core but differ in substituents and ring annulation .

The bromine substituent introduces distinct electronic and steric properties compared to chlorine or ester groups found in related drugs.

Properties

Molecular Formula

C7H9BrClNS

Molecular Weight

254.58 g/mol

IUPAC Name

1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C7H8BrNS.ClH/c8-7-6-1-2-9-3-5(6)4-10-7;/h4,9H,1-3H2;1H

InChI Key

XPJKLGJPQWIJIT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CSC(=C21)Br.Cl

Origin of Product

United States

Preparation Methods

Cyclization via Imines and Ring Closure

A well-documented industrially favorable method involves:

  • Reacting 2-thiophene ethylamine with formaldehyde in aqueous medium at 50–55 °C for 20–30 hours to form an imine intermediate.
  • Extraction of the imine with dichloroethane (ethylene dichloride), washing with saturated saline, and evaporation under reduced pressure to isolate the imine.
  • Cyclization and salt formation by treating the imine with ethanolic hydrogen chloride (25–30% concentration) at 65–75 °C for 4–8 hours, followed by activated carbon treatment and filtration.
  • Cooling the filtrate to 0–5 °C to precipitate the hydrochloride salt, which is then filtered and dried to yield the tetrahydrothieno[3,4-c]pyridine hydrochloride.

This method is characterized by mild conditions, relatively few steps, and avoids the use of gaseous hydrogen chloride, minimizing waste acid and environmental impact. The raw materials are inexpensive and readily available, making this process suitable for scale-up and industrial production.

Step Reagents & Conditions Notes
1 2-Thiophene ethylamine + formaldehyde + water 50–55 °C, 20–30 h, imine formation
2 Extraction with dichloroethane, saline wash Isolation of imine
3 Ethanolic HCl (25–30%), 65–75 °C, 4–8 h Cyclization and salt formation
4 Activated carbon treatment, filtration Purification
5 Cooling to 0–5 °C, filtration, drying Crystallization of hydrochloride

(Mass ratios and conditions can be optimized; for example, water:formaldehyde:amine ratios around 200:50–60:120–130 by mass, and imine:ethanolic HCl:water:activated carbon ratios approximately 130–150:480–520:45–55:2–4).

Bromination to Obtain 1-Bromo Derivative

Selective bromination at the 1-position of the tetrahydrothieno[3,4-c]pyridine ring is typically achieved by:

  • Using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • The reaction is performed in solvents like dichloromethane or acetonitrile at low temperatures to avoid over-bromination or side reactions.
  • The bromination step must be carefully monitored by NMR or LC-MS to ensure selective monobromination.

While specific detailed protocols for the bromination of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine to the 1-bromo derivative are less commonly published, analogous procedures in related heterocyclic systems suggest:

Bromination Step Reagents & Conditions Outcome
Bromination NBS or Br2 in CH2Cl2 or MeCN, 0–5 °C Selective 1-position bromination

This step is generally followed by purification via recrystallization or chromatography.

Formation of Hydrochloride Salt

The final compound is isolated as its hydrochloride salt for enhanced stability and handling:

  • Treatment of the free base with ethanolic hydrogen chloride or gaseous HCl in an appropriate solvent.
  • Cooling to precipitate the hydrochloride salt.
  • Filtration and drying to obtain the pure crystalline hydrochloride.

This step is integrated into the cyclization step in some processes, as described above, or performed as a separate salt formation step post-bromination.

Supporting Analytical Data and Purification

  • The intermediates and final product are characterized by ^1H and ^13C NMR spectroscopy, confirming ring formation and substitution patterns.
  • Mass spectrometry (ESI-MS) confirms molecular weight and bromine isotopic pattern.
  • Purification steps include activated carbon treatment to remove colored impurities and recrystallization from ethanol or other solvents.
  • HPLC and IR spectroscopy are used to confirm purity and structural integrity.

Summary Table of Preparation Parameters

Parameter Typical Range / Conditions Remarks
Imine formation temperature 50–55 °C 20–30 h reaction time
Imine extraction solvent Dichloroethane (ethylene dichloride) Followed by saline wash
Cyclization temperature 65–75 °C 4–8 h with ethanolic HCl
Ethanolic HCl concentration 25–30% For ring closure and salt formation
Activated carbon amount 2–4% (mass ratio) For purification
Bromination reagent NBS or Br2 Low temperature (0–5 °C)
Salt formation Ethanolic HCl or gaseous HCl Cooling to 0–5 °C for crystallization

Research Findings and Industrial Relevance

  • The described synthetic route offers a cost-effective, scalable method with mild conditions suitable for industrial manufacture.
  • Avoidance of gaseous HCl and waste acid generation reduces environmental impact.
  • The use of cheap and readily available starting materials such as 2-thiophene ethylamine and formaldehyde improves economic feasibility.
  • The process yields high purity product suitable for pharmaceutical intermediate applications.
  • Literature patents and research articles confirm the robustness of this approach and its adaptability to related tetrahydrothieno-pyridine derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride has potential applications in drug discovery and development. Its structural characteristics allow it to interact with biological targets effectively.

Antimicrobial Activity

Research has indicated that compounds similar to 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine exhibit antimicrobial properties. A study demonstrated that derivatives of thieno[3,4-c]pyridine showed significant activity against various bacterial strains, suggesting potential use as antimicrobial agents .

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. Preliminary studies suggest that thieno[3,4-c]pyridines may influence neurotransmitter systems and could be explored for the treatment of neurological disorders such as depression and anxiety .

Case Study: Synthesis and Biological Evaluation

A notable case study involved the synthesis of several thieno[3,4-c]pyridine derivatives from 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine. These derivatives were evaluated for their ability to inhibit specific enzymes related to neurodegenerative diseases. The results indicated that certain modifications enhanced their efficacy significantly .

Applications in Material Science

In addition to medicinal uses, 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride has applications in material science.

Conductive Polymers

The compound can be utilized as a building block for synthesizing conductive polymers. These materials are essential in developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating thieno[3,4-c]pyridine units into polymer backbones can enhance electrical conductivity and stability .

Case Study: Development of Conductive Films

A study focused on creating conductive films using polymers derived from 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine. The films exhibited promising electrical properties and were tested for use in flexible electronic applications. The findings highlighted the potential for these materials in next-generation electronic devices .

Summary of Findings

The applications of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride span across medicinal chemistry and material science. Its unique chemical structure allows for diverse functionalities:

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAntimicrobial agentsSignificant activity against bacteria
Neuropharmacological agentsPotential treatment for neurological disorders
Material ScienceConductive polymersEnhanced electrical properties in films

Mechanism of Action

The mechanism of action of 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound’s effects are mediated through various biochemical pathways, depending on the specific application and context . Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Compounds for Comparison

  • Clopidogrel (Plavix®): A methyl ester-substituted tetrahydrothieno[3,2-c]pyridine derivative used as a P2Y12 receptor antagonist.
  • Ticlopidine (Ticlid®): A 2-chlorophenyl-substituted tetrahydrothieno[3,2-c]pyridine with antiplatelet activity.

Structural Analysis

Compound Molecular Formula Substituent(s) Ring Annulation Key Functional Groups
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine HCl C₈H₉BrNS·HCl Bromine (1-position) [3,4-c] Bromine, HCl salt
Clopidogrel C₁₆H₁₆ClNO₂S Methyl ester (2-position) [3,2-c] Ester, Chlorine
Ticlopidine C₁₄H₁₄ClNS 2-Chlorophenyl (5-position) [3,2-c] Chlorophenyl
  • Ring Annulation: The [3,4-c] annulation in the target compound positions the sulfur atom differently compared to the [3,2-c] annulation in clopidogrel and ticlopidine.
  • Substituent Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase steric bulk and alter metabolic stability.

Pharmacological and Physicochemical Properties

Property 1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine HCl Clopidogrel Ticlopidine
Molecular Weight 276.59 g/mol 321.82 g/mol 263.79 g/mol
Solubility High (HCl salt) Moderate (bisulfate salt) Low (free base)
Bioactivity Not well-characterized P2Y12 antagonist P2Y12 antagonist
Metabolic Stability Likely lower due to bromine CYP2C19-dependent CYP2B6/CYP2C19-dependent
  • Bioactivity : Clopidogrel and ticlopidine are prodrugs requiring hepatic activation to inhibit platelet aggregation. The bromine analog’s bioactivity remains speculative but could exhibit unique metabolic pathways due to bromine’s resistance to oxidative metabolism.

Biological Activity

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hydrochloride (CAS No. 1219531-56-2) is a heterocyclic compound notable for its unique bicyclic structure that combines thieno and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiproliferative agent. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

PropertyValue
Molecular FormulaC7_7H8_8BrN S
Molecular Weight218.114 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point297.3 ± 40.0 °C
Flash Point133.6 ± 27.3 °C

Antiproliferative Effects

1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that it exhibits significant antiproliferative activity with IC50_{50} values ranging from 1.1 to 4.7 μM against different cancer cell lines including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound's mechanism involves interaction with tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase, ultimately inducing apoptotic cell death .

The primary mechanism by which 1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine exerts its biological effects is through:

  • Tubulin Interaction : The compound binds to tubulin at micromolar concentrations, disrupting microtubule dynamics essential for mitosis.
  • Cell Cycle Arrest : By inhibiting tubulin polymerization, it causes an accumulation of cells in the G2/M phase of the cell cycle.
  • Induction of Apoptosis : The disruption in microtubule formation triggers apoptotic pathways leading to programmed cell death .

Study 1: Inhibition of Cancer Cell Growth

A study highlighted the effectiveness of 1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine as an antiproliferative agent. The compound was tested against several cancer cell lines and demonstrated significant growth inhibition compared to control groups. The findings suggest potential applications in cancer therapeutics .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds revealed that modifications on the thieno-pyridine scaffold could enhance biological activity. For instance:

Compound NameIC50_{50} (μM)Biological Activity
1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine1.1 - 4.7Antiproliferative
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine2.0 - 5.0Antitumor agent
2-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine>10Neuroprotective effects

This table illustrates how varying substituents can influence the biological activity of derivatives based on the thieno-pyridine core .

Applications in Medicinal Chemistry

The unique properties of 1-bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine make it a valuable scaffold in drug discovery and development:

  • Drug Development : Its ability to inhibit tubulin polymerization positions it as a candidate for developing new anticancer agents.
  • Synthetic Intermediates : It serves as a building block for synthesizing more complex bioactive molecules .

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